2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide
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Description
The compound “2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide” is an organic compound that contains an indazole ring, which is a type of heterocyclic ring . Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the structure of “2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity. Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .
Anti-HIV Activity
Indole derivatives have been used in the development of anti-HIV drugs. 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity, which can help in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Sulfonamide-based indole derivatives have been synthesized and screened for antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumonia .
Corrosion Inhibition
Compounds similar to “2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide” have been used as corrosion inhibitors. For example, 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used to prevent mild steel against corrosion in 0.5M HCl solution .
properties
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide |
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